molecular formula C10H16ClNO3S B1473422 2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride CAS No. 1823943-43-6

2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride

Cat. No. B1473422
M. Wt: 265.76 g/mol
InChI Key: LGRIHAHDEULKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride (2-FPSM-PyrHCl) is a synthetic organic compound, with a molecular formula of C9H17ClN2O3S. It is a member of the pyrrolidine family, and is a derivative of pyrrolidine, a cyclic amine. It is used in a variety of scientific research applications, and is known for its biochemical and physiological effects.

Scientific Research Applications

2-FPSM-PyrHCl is used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and chemical synthesis. It has also been used as a reagent in the synthesis of other compounds, such as pyrrolidine derivatives.

Mechanism Of Action

2-FPSM-PyrHCl is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is believed that 2-FPSM-PyrHCl acts by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the formation of prostaglandins.

Biochemical And Physiological Effects

2-FPSM-PyrHCl is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.

Advantages And Limitations For Lab Experiments

2-FPSM-PyrHCl is a useful compound for laboratory experiments, as it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored at room temperature for long periods of time. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future applications of 2-FPSM-PyrHCl include further research into its biochemical and physiological effects, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted into its potential use as an anti-tumor agent, as well as its potential use in drug discovery and development. Finally, further research could be conducted into its potential use as a reagent in the synthesis of other compounds.

properties

IUPAC Name

2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c12-15(13,7-9-3-1-5-11-9)8-10-4-2-6-14-10;/h2,4,6,9,11H,1,3,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRIHAHDEULKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
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2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
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2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
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2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
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2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
Reactant of Route 6
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride

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